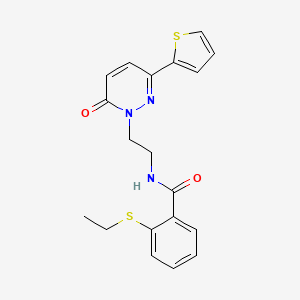
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C19H36Cl2N2O2 and its molecular weight is 395.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-Proliferative Activities
Research has demonstrated the synthesis of novel compounds involving the adamantane moiety, exhibiting antimicrobial and anti-proliferative activities. For instance, derivatives have been synthesized and evaluated against a panel of Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans. Certain compounds displayed marked broad-spectrum antibacterial activities and significant anti-proliferative activity against human tumor cell lines, highlighting their potential in developing new antimicrobial and cancer therapies (Al-Mutairi et al., 2019).
Anti-Inflammatory Agents
Adamantane derivatives have been studied for their anti-inflammatory properties. Novel tetrahydropyrimidine–adamantane hybrids synthesized exhibited excellent and promising anti-inflammatory activities. Such compounds could lead to the development of new anti-inflammatory medications, with adamantan-1-yl derivatives playing a crucial role in their efficacy (Kalita et al., 2015).
Oxidation Studies and Synthetic Applications
Adamantane derivatives have been synthesized through the oxidation of adamantane, serving as starting compounds in the synthesis of various pharmacologically active agents. These studies not only offer insights into the synthetic pathways of adamantane derivatives but also highlight the compound's utility in creating molecules with improved antioxidant, antimicrobial, and antiviral properties (Khusnutdinov & Oshnyakova, 2015).
Hypoglycemic and Antimicrobial Activities
Adamantane-isothiourea hybrids have been synthesized and shown to possess potent broad-spectrum antibacterial activity and in vivo oral hypoglycemic activity. These findings suggest the potential of adamantane derivatives in treating bacterial infections and managing diabetes (Al-Wahaibi et al., 2017).
Antiviral Properties
Adamantane derivatives have been investigated for their antiviral properties. The synthesis of novel adamantane-containing compounds has led to the discovery of molecules with moderate inhibitory activity against the influenza A virus, offering a potential pathway for the development of new antiviral drugs (Mikolaichuk et al., 2021).
Eigenschaften
IUPAC Name |
1-(1-adamantyloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O2.2ClH/c1-2-20-3-5-21(6-4-20)13-18(22)14-23-19-10-15-7-16(11-19)9-17(8-15)12-19;;/h15-18,22H,2-14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJSUILAVBREEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC23CC4CC(C2)CC(C4)C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxylate](/img/structure/B2805342.png)
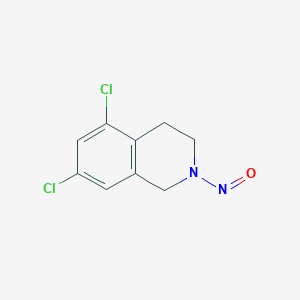
![1-(3-Acetylphenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2805344.png)
![6-(2-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2805345.png)
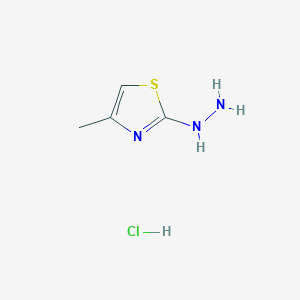
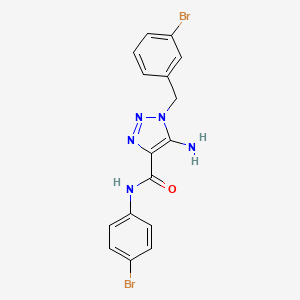
![(1R,5S)-7,7-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B2805349.png)

![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2805358.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2805359.png)
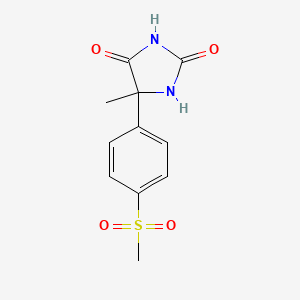
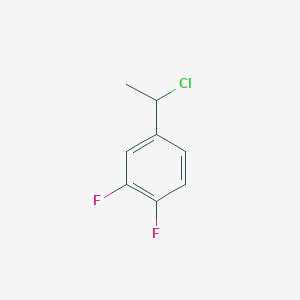
![3-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2805363.png)
